molecular formula C26H30N2OS B14218365 N-(5-Aminopentyl)-2-[(triphenylmethyl)sulfanyl]acetamide CAS No. 828920-19-0

N-(5-Aminopentyl)-2-[(triphenylmethyl)sulfanyl]acetamide

Cat. No.: B14218365
CAS No.: 828920-19-0
M. Wt: 418.6 g/mol
InChI Key: ZRBOCEWCBRNOJV-UHFFFAOYSA-N
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Description

N-(5-Aminopentyl)-2-[(triphenylmethyl)sulfanyl]acetamide is a chemical compound known for its unique structure and properties It is a derivative of acetamide, featuring a triphenylmethylsulfanyl group and an aminopentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Aminopentyl)-2-[(triphenylmethyl)sulfanyl]acetamide typically involves multiple steps. One common method includes the reaction of 5-aminopentylamine with triphenylmethyl chloride to form the triphenylmethyl-protected amine. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(5-Aminopentyl)-2-[(triphenylmethyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The triphenylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(5-Aminopentyl)-2-[(triphenylmethyl)sulfanyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Aminopentyl)-2-[(triphenylmethyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The aminopentyl chain can interact with enzymes or receptors, while the triphenylmethylsulfanyl group can modulate the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Aminopentyl)acetamide: Lacks the triphenylmethylsulfanyl group, resulting in different chemical properties and reactivity.

    N-Acetylcadaverine: A related compound with similar structural features but different functional groups.

Uniqueness

N-(5-Aminopentyl)-2-[(triphenylmethyl)sulfanyl]acetamide is unique due to the presence of the triphenylmethylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

828920-19-0

Molecular Formula

C26H30N2OS

Molecular Weight

418.6 g/mol

IUPAC Name

N-(5-aminopentyl)-2-tritylsulfanylacetamide

InChI

InChI=1S/C26H30N2OS/c27-19-11-4-12-20-28-25(29)21-30-26(22-13-5-1-6-14-22,23-15-7-2-8-16-23)24-17-9-3-10-18-24/h1-3,5-10,13-18H,4,11-12,19-21,27H2,(H,28,29)

InChI Key

ZRBOCEWCBRNOJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(=O)NCCCCCN

Origin of Product

United States

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